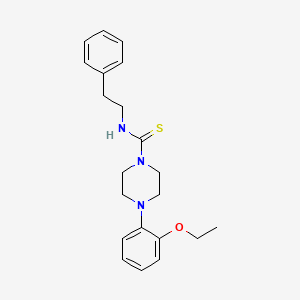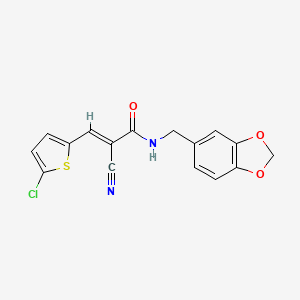![molecular formula C17H15N3OS B4279978 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4279978.png)
2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide
Overview
Description
2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide (abbreviated as MPTAA) is a synthetic compound that has gained significant attention due to its potential use in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of applications in various fields. MPTAA has been found to exhibit promising properties that make it an attractive candidate for research in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation and tumor growth. Additionally, 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide has been found to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which helps to protect cells from oxidative stress. Additionally, 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide has been found to induce apoptosis, which is a form of programmed cell death that is important for the removal of damaged or abnormal cells.
Advantages and Limitations for Lab Experiments
2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide has been found to exhibit low toxicity, making it a safe compound to use in cell culture and animal studies. However, 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity in living organisms.
Future Directions
There are several future directions for research on 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide. One potential area of research is the development of 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide-based drugs for the treatment of cancer. Another area of research is the investigation of the molecular mechanisms underlying the anticancer properties of 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide in vivo. Finally, the synthesis of 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Scientific Research Applications
2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide has been found to exhibit significant potential for use in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, liver cancer, and lung cancer. These properties make 2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide an attractive candidate for further research in the areas of cancer treatment and prevention.
properties
IUPAC Name |
(E)-2-cyano-3-(4-methylsulfanylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-22-16-6-4-13(5-7-16)9-15(10-18)17(21)20-12-14-3-2-8-19-11-14/h2-9,11H,12H2,1H3,(H,20,21)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJAFKRRUUDDAT-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4279895.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4279898.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4279913.png)
![1,3-dimethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4279927.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B4279929.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4279931.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-chloro-3-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4279947.png)
![4-isopropyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4279949.png)
![methyl 5-ethyl-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4279956.png)
![5-acetyl-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2,4-trimethyl-1H-pyrrole-3-carboxamide](/img/structure/B4279964.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4280013.png)